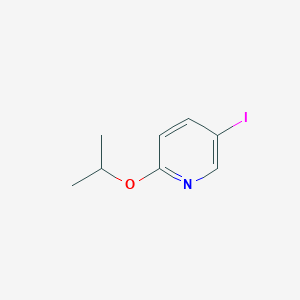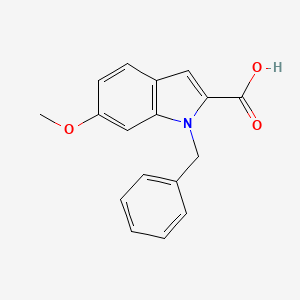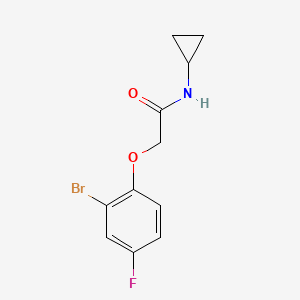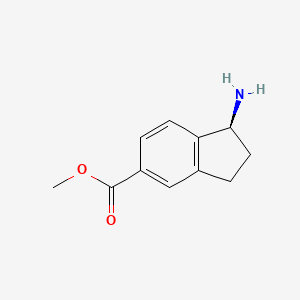
2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both pyrrole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
Target of Action
The primary targets of 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid are currently unknown. This compound is structurally similar to other pyrrole-containing compounds, which have been found to interact with various biological targets . .
Mode of Action
Pyrrole-containing compounds are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds with target proteins . .
Biochemical Pathways
Given the structural similarity to other pyrrole-containing compounds, it is possible that this compound could affect similar pathways . .
Result of Action
As with its mode of action and biochemical pathways, the effects of this compound are likely to be influenced by its specific targets and their roles in cellular processes .
Análisis Bioquímico
Biochemical Properties
2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid. The interaction with these enzymes can lead to the inhibition or activation of their catalytic activities, thereby influencing the production of eicosanoids, which are important signaling molecules in inflammation and other physiological processes .
Additionally, this compound can bind to proteins such as albumin and hemoglobin, affecting their structural conformation and function. The binding interactions with these proteins can alter their ability to transport and deliver oxygen and other molecules within the body . Furthermore, this compound has been found to interact with nucleic acids, potentially influencing gene expression and DNA replication processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . By modulating these pathways, this compound can affect cell proliferation, differentiation, and apoptosis.
In terms of gene expression, this compound has been shown to upregulate or downregulate the expression of specific genes involved in cellular metabolism and immune responses . This regulation of gene expression can lead to changes in cellular metabolism, including alterations in glycolysis, oxidative phosphorylation, and lipid metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, the binding of this compound to cyclooxygenase can inhibit the enzyme’s ability to convert arachidonic acid to prostaglandins, thereby reducing inflammation .
Moreover, this compound can interact with transcription factors, such as NF-κB, modulating their ability to bind to DNA and regulate gene expression . This interaction can lead to changes in the expression of genes involved in immune responses and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under neutral pH and low-temperature conditions, but it can degrade under acidic or basic conditions and at elevated temperatures .
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function. For instance, prolonged exposure to this compound can lead to changes in cell morphology, reduced cell viability, and alterations in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate physiological processes such as inflammation and immune responses . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites .
These metabolic reactions can affect the levels of metabolites and influence metabolic flux within cells. The interaction of this compound with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) and glutathione is essential for its detoxification and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) .
Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its biochemical effects .
In the cytoplasm, this compound can interact with cytosolic enzymes and proteins, influencing metabolic processes and signaling pathways. In the nucleus, this compound can bind to transcription factors and DNA, modulating gene expression. In the mitochondria, this compound can affect mitochondrial function and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of appropriate precursors that contain the pyrrole and thiazole moieties. One common method involves the reaction of 2-aminothiazole with a pyrrole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form. The choice of reagents and conditions is crucial to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or thiazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of reduced derivatives of the compound.
Comparación Con Compuestos Similares
Pyrrole derivatives: Compounds containing the pyrrole ring, such as pyrrole-2-carboxylic acid.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid.
Comparison: 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of both pyrrole and thiazole rings in its structure. This dual presence imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings. The presence of both nitrogen and sulfur atoms enhances its reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBLTVLHOARDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid](/img/structure/B3165752.png)
![8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine](/img/structure/B3165758.png)




![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)

![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)
amine hydrochloride](/img/structure/B3165815.png)
